3-(Phenylimino)oxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylimino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFUPTZQYGGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187476 | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33828-98-7 | |
| Record name | 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33828-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenylimino)oxindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolinone, 3-(phenylimino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenylimino Oxindole and Its Analogues
Classical Condensation Pathways for Imine Formation
The most fundamental approach to synthesizing 3-(phenylimino)oxindoles is the direct condensation reaction, a cornerstone of imine chemistry.
The direct condensation of isatin (B1672199) with primary aromatic amines, such as aniline (B41778), is a straightforward and widely used method for preparing 3-(phenylimino)oxindoles. nih.govbiomedres.us This reaction typically involves heating a mixture of isatin and the corresponding amine in a suitable solvent. nih.gov Ethanol (B145695) is a commonly employed solvent for this purpose. nih.govbiomedres.us The reaction proceeds by a nucleophilic attack of the amine's nitrogen on the electrophilic C-3 carbonyl carbon of isatin, followed by the elimination of a water molecule to form the C=N double bond characteristic of the imine. The process is often carried out under reflux conditions to drive the reaction to completion. nih.govbiomedres.us Reaction times can vary from 30 minutes to several hours. nih.gov After the reaction is complete, the product often precipitates from the solution upon cooling and can be purified by washing with water and recrystallization from a solvent like ethanol. nih.govauhs.edu
Table 1: Representative examples of direct condensation of isatin with primary aromatic amines.
| Isatin Derivative | Aniline Derivative | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Isatin | Aniline | Ethanol | Reflux, 0.5-4 h | 3-(Phenylimino)indolin-2-one | nih.gov |
| Isatin | p-nitroaniline | Ethanol | Reflux | N-methyl isatin with p-nitroaniline Schiff base | biomedres.us |
| Isatin | p-fluoroaniline | Ethanol | Reflux | N-methyl isatin with p-fluoroaniline Schiff base | biomedres.us |
To improve reaction rates and yields, catalytic amounts of acid are frequently added to the reaction mixture. nih.govbiomedres.us Glacial acetic acid is a common choice for this purpose, as it protonates the carbonyl oxygen of isatin, increasing the electrophilicity of the C-3 carbon and facilitating the nucleophilic attack by the amine. nih.govbiomedres.us This acid catalysis allows the reaction to proceed efficiently under milder conditions or in shorter time frames. nih.gov For instance, the condensation of isatin with various anilines is effectively achieved by refluxing in ethanol with a catalytic amount of acetic acid. nih.gov Other catalysts, such as Alum (hydrated potassium aluminum sulfate), have also been explored in three-component reactions involving isatin, isatoic anhydride, and a phenylhydrazine (B124118) to produce related spiro derivatives, showcasing the potential for diverse catalytic systems in isatin chemistry. uevora.pt
Direct Condensation of Isatin with Primary Aromatic Amines
Strategic Functionalization and Derivatization Approaches
The versatility of the 3-(phenylimino)oxindole (B1418124) scaffold stems from the ability to introduce substituents at multiple positions, including the oxindole (B195798) nitrogen, the phenylimino ring, and the oxindole aromatic ring.
The nitrogen atom of the oxindole ring (N-1 position) is a key site for derivatization, which can significantly impact the molecule's properties. N-substitution is typically achieved after the formation of the 3-phenylimino)oxindole core. nih.gov A common strategy involves deprotonating the N-H group with a base to form an anion, which then acts as a nucleophile to attack an electrophilic reagent. For example, N-arylmethyl substituted derivatives can be synthesized by reacting the parent this compound with a suitable benzyl (B1604629) halide. nih.gov This reaction is often carried out using a strong base like sodium hydride (NaH) in a dry solvent to activate the indole (B1671886) nitrogen. nih.gov This approach allows for the introduction of a variety of substituted benzyl groups, providing a library of N-substituted compounds. nih.gov
Table 2: Examples of N-Substitution on the this compound Ring.
| 3-iminooxindole Core | Reagent | Base | Product | Reference |
|---|---|---|---|---|
| 3-(Phenylimino)indolin-2-one | Benzyl chloride | NaH | 1-Benzyl-3-(phenylimino)indolin-2-one | nih.gov |
| 3-(Phenylimino)indolin-2-one | 4-Nitrobenzyl bromide | NaH | 1-(4-Nitrobenzyl)-3-(phenylimino)indolin-2-one | nih.gov |
Introducing substituents onto the phenylimino portion of the molecule is readily achieved by using substituted anilines in the initial condensation reaction with isatin. nih.govauhs.edu A wide range of anilines bearing either electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can be utilized. auhs.edu For example, reacting isatin with 4-fluoroaniline, 3-bromoaniline, or 4-methylaniline leads to the corresponding 3-(4-fluorophenylimino)-, 3-(3-bromophenylimino)-, and 3-(4-methylphenylimino)oxindoles. auhs.edu Research has shown that halogen substitutions on this aryl ring can play a significant role in the biological activity of the resulting compounds. nih.gov For instance, a 2-bromo substituted phenylimino derivative of isatin demonstrated notable inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Table 3: Synthesis of 3-(Phenylimino)oxindoles with Substituted Phenylimino Moieties.
| Isatin | Substituted Aniline | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatin | 2-Bromoaniline | Reflux in ethanol, catalytic AcOH | 3-((2-Bromophenyl)imino)indolin-2-one | nih.gov |
| Isatin | 4-Fluoroaniline | Reflux in ethanol, piperidine | (E)-3-(4-Fluorobenzylidene)indolin-2-one precursor chemistry | auhs.edu |
Functionalization of the isatin core itself, prior to the condensation reaction, allows for the synthesis of 3-(phenylimino)oxindoles with substituents on the oxindole's benzene (B151609) ring. Commercially available or synthetically prepared 5- or 7-substituted isatins serve as the starting materials for this approach. researchgate.net For example, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized by treating various substituted isatins (e.g., 5-bromo, 5-chloro, 5-nitro, 7-bromo) with 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net This highlights the modularity of the synthesis, where different substituted isatins can be combined with various anilines to create a diverse library of compounds. Studies have indicated that electron-withdrawing groups, such as halogens, at the C-5 position can lead to potent biological activity. researchgate.net
Table 4: Synthesis using Substituted Isatins.
| Substituted Isatin | Aniline Derivative | Product Series | Reference |
|---|---|---|---|
| 5-Bromo-isatin | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | 5-Bromo-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | researchgate.net |
| 5-Chloro-isatin | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | 5-Chloro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | researchgate.net |
| 5-Nitro-isatin | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | 5-Nitro-3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | researchgate.net |
Multi-Component Reaction Protocols for Complex Oxindole-Imine Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in the construction of complex molecular architectures, such as spirocyclic oxindoles, from simple starting materials in a single synthetic operation. These reactions are highly convergent and atom-economical, making them particularly attractive for the generation of compound libraries for drug discovery.
A notable example is the three-component reaction involving isatin, isatoic anhydride, and phenylhydrazine, catalyzed by alum, to produce 3'-(phenylamino)-10H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives. This protocol has been shown to generate a library of compounds in good to excellent yields (60-97%). uevora.pt Another versatile MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin and an amino acid like sarcosine (B1681465) or benzylamine, with various electron-deficient olefins. uevora.pt This approach has been successfully employed to synthesize a diverse range of spiropyrrolidine-oxindole derivatives. uevora.pt
Furthermore, a palladium-catalyzed three-component synthesis of 3-(diarylmethylene)indolin-2-ones has been developed. epfl.ch This domino reaction proceeds through a sequence of intermolecular N-arylation, intermolecular carbopalladation, and C-H activation/C-C bond formation, all occurring in a single pot. epfl.ch This method efficiently constructs one C-N and two C-C bonds through three distinct catalytic cycles. epfl.ch Similarly, a palladium-catalyzed multicomponent reaction of 3-diazo oxindole, isocyanide, and aniline provides a divergent and selective route to (E)-3-alkylidene oxindoles, which are valuable frameworks in biologically active molecules. nih.gov This reaction has been demonstrated with a range of substituted starting materials, affording the desired products in moderate to good yields (31-83%). nih.gov
Advanced Synthetic Techniques in this compound Synthesis
To improve reaction efficiency, yield, and sustainability, advanced synthetic techniques such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions have been increasingly applied to the synthesis of 3-(phenylimino)oxindoles and related structures.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scialert.net The synthesis of various nitrogen-containing heterocycles, including oxindole derivatives, has benefited from this technology. chim.it
For instance, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives, which can involve reactions with oxindole, has been successfully carried out using microwave assistance. researchgate.netjmpas.com In a comparative study on the synthesis of 3-[1-(s-phenylimino)ethyl]-2H-chromen-2-ones, the microwave-assisted method consistently provided higher yields in significantly shorter reaction times compared to conventional heating. scialert.net A transition-metal- and catalyst-free methodology for synthesizing highly functionalized oxindoles within just 10 seconds has been developed using microwave irradiation, highlighting the speed and efficiency of this technique. bohrium.com The condensation of isatin with aromatic hydrazines or primary amines to form hydrazone and phenylimino derivatives can also be efficiently conducted under reflux, a process that can be potentially accelerated with microwave heating. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Oxindole Arylation (e.g., Palladium- and Copper-based Systems)
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper-based catalytic systems have been extensively developed for the arylation of the oxindole core, providing access to a wide range of C3-arylated and N-arylated derivatives.
Palladium-Catalyzed Arylation:
Palladium catalysts are highly effective for the α-arylation of oxindoles. acs.org Catalyst systems generated from Pd(OAc)₂ or Pd(dba)₂ with bulky, electron-rich phosphine (B1218219) ligands, such as 2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl or PCy₃, facilitate the coupling of oxindole enolates with aryl chlorides, bromides, and triflates. acs.orgberkeley.edu These reactions tolerate a wide range of functional groups on both the oxindole and the aryl halide. acs.org A monoselective C3-arylation of 2-oxindoles with aryl tosylates has also been achieved using a Pd/CM-phos catalyst system, affording 3-arylated oxindoles in good to excellent yields. acs.org Furthermore, palladium-catalyzed carbonylative α-arylation of 2-oxindoles with aryl bromides offers a one-step synthesis of 3-acyl-2-oxindoles under mild conditions. nih.gov
Copper-Catalyzed Arylation:
Copper catalysts offer a cost-effective and efficient alternative for the arylation of oxindoles. A copper-catalyzed intramolecular N-arylation has been developed for the synthesis of oxindoles. jst.go.jp Highly efficient conditions for preparing 3,3-disubstituted oxindoles have been identified using catalytic Cu(OAc)₂·H₂O with atmospheric oxygen as the reoxidant, eliminating the need for an additional base. organic-chemistry.org Copper catalysis has also been employed in the tandem radical addition/cyclization of N-arylacrylamides to synthesize 3,3-dialkylated oxindoles. rsc.org More recently, a highly efficient and chemoselective copper(I) oxide-catalyzed O-arylation of 2-oxindoles with diaryliodonium salts has been reported, providing access to 2-phenoxy-3H-indole derivatives under mild, base- and additive-free conditions. nih.gov
Table of Compounds
Structure Activity Relationship Sar Studies of 3 Phenylimino Oxindole Analogues
Positional and Electronic Effects of Substituents on Bioactivity
The introduction of various substituents onto the phenyl and oxindole (B195798) ring systems dramatically influences the bioactivity of 3-(phenylimino)oxindole (B1418124) analogues. These effects are largely governed by the substituent's position and its electronic properties, such as its ability to donate or withdraw electrons.
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the context of oxindole derivatives, the position and nature of the halogen substituent can have a profound impact.
SAR studies have revealed that halogenation at the 5-position of the oxindole ring often leads to a marked enhancement in bioactivity. For instance, in a series of isatin-capped hydroxamic acid derivatives, halogenation of the parent compound produced the most active compounds, with the 5-chloro-substituted derivative being the most potent HDAC inhibitor. nih.gov Similarly, studies on other isatin (B1672199) derivatives have shown that 5-halogenation is effective in increasing anti-bacterial activity. nih.gov The introduction of a bromine atom at the C-5 position of an oxindole ring in other series has also been found to be optimal for certain inhibitory activities. ua.es
The type of halogen and its position can dictate the potency and even the mechanism of action. For example, in a series of spirooxindoles, the presence of a fluorine atom at the 5-position was part of a design that led to potent anti-myeloproliferative agents. rsc.org In another study, a bromo-substituted compound demonstrated notable cytotoxicity against human cancer cells and was selected for further screening. researchgate.net The enhanced activity of halogenated compounds is often attributed to their ability to form halogen bonds with the target protein, improving binding affinity. researchgate.netrsc.org
Table 1: Effect of Halogenation on Bioactivity
| Compound Series | Substituent Position | Halogen | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| Isatin-capped hydroxamic acids | 5-position | Cl | Most potent HDAC inhibitor in the series. | nih.gov |
| Isatin derivatives | 5-position | General Halogen | Marked enhancement in anti-bacterial activity. | nih.gov |
| Anti-HIV oxindole derivatives | Not specified | Br | Optimal for inhibitory activity. | ua.es |
| Azine derivatives of oxindole | C-5 position | Br | Significant cytotoxicity against human cancer cells. | researchgate.net |
The electronic nature of substituents on the aromatic rings is a critical determinant of bioactivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pharmacological profile of this compound analogues.
In many cases, the introduction of an EWG, such as a nitro group or a trifluoromethyl group, enhances biological activity. jst.go.jpresearchgate.netscielo.br For example, a study on pyrimidine-based inhibitors showed that adding a trifluoromethyl (–CF3) group improved the binding affinity to the target enzyme. researchgate.netscielo.br Similarly, compounds with a nitro group on the 3-arylmethyl moiety of oxindole derivatives showed superior potency in suppressing neuronal cell death. jst.go.jp The introduction of EWGs can increase the acidity of nearby protons or alter the charge distribution of the molecule, leading to stronger interactions with biological targets. mdpi.com
Conversely, EDGs like hydroxyl (–OH), methoxy (B1213986) (–OCH3), or amino (–NH2) groups can also confer potent bioactivity. nih.govjst.go.jpmdpi.com In the same study on neuroprotective oxindole derivatives, compounds with a hydroxy group on the 3-arylmethyl moiety were also found to be highly potent. jst.go.jp In another series, compounds with EDGs on one of the aromatic rings showed better cytotoxic activity. nih.gov The electron-donating ability of a substituent can increase the electron density in the ring system, which may be favorable for certain receptor interactions. mdpi.com
The interplay between the type of group and its position is crucial. For instance, in one study, it was found that EWGs on rings A and D of a particular scaffold, combined with EDGs on ring B, resulted in better cytotoxic activity. nih.gov
Table 2: Influence of Electronic Groups on Bioactivity
| Compound Series | Group Type | Substituent Example | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| 3-Arylmethyl-2-oxindole derivatives | EWG | Nitro (-NO2) | Superior potency to suppress cell death. | jst.go.jp |
| 3-Arylmethyl-2-oxindole derivatives | EDG | Hydroxy (-OH) | Superior potency to suppress cell death. | jst.go.jp |
| Pyrimidine (B1678525) hybrids | EWG | Trifluoromethyl (-CF3) | Improved binding affinity. | scielo.br |
| (Z)-3-((2-(phenylamino)pyridin-3-yl)methylene)indolin-2-one analogues | EDG | Not specified | Better cytotoxic activity when on ring B. | nih.gov |
| (Z)-3-((2-(phenylamino)pyridin-3-yl)methylene)indolin-2-one analogues | EWG | Not specified | Better cytotoxic activity when on rings A and D. | nih.gov |
Influence of Halogenation on the Aromatic Ring Systems
Stereochemical Considerations in the Bioactivity of Oxindole Derivatives
Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, and oxindole derivatives are no exception. The three-dimensional arrangement of atoms, particularly at the C-3 position of the oxindole core, can significantly influence their interaction with chiral biological macromolecules like enzymes and receptors. rsc.orgresearchgate.net
The C-3 position of the oxindole ring is often a stereocenter, and its absolute configuration can be a critical determinant of bioactivity. rsc.orgresearchgate.net Many naturally occurring and synthetic spirooxindole alkaloids exhibit potent biological activities that are dependent on the specific stereoisomer. rsc.orgrsc.org For instance, the spiro ring fusion at the C-3 position creates a complex three-dimensional structure, and different diastereomers can have vastly different pharmacological profiles. rsc.org
Furthermore, the geometry around the exocyclic double bond in compounds like 3-acylidene 2-oxindoles (E/Z isomerism) is another critical stereochemical feature. Different isomers can adopt distinct conformations, leading to variations in conjugation and shape that affect their biological activity. rsc.org The E- and Z-isomers can exhibit different colors and spectroscopic properties, which reflect their different electronic and conformational states. rsc.org
Core Scaffold Modifications and Their Bioactivity Implications
Modifying the central oxindole scaffold or the linker connecting it to other parts of the molecule provides another avenue for modulating bioactivity. These changes can alter the compound's shape, flexibility, and ability to interact with its biological target.
The C-3 position of the oxindole core is a hotspot for chemical modifications aimed at diversifying biological activity. The introduction of different substituents at this position can lead to compounds with a wide range of therapeutic properties. ua.es
One common modification is the creation of a spirocyclic system at C-3, where the C-3 carbon is part of a new ring. Spirooxindoles are prevalent in natural products and synthetic compounds and often exhibit significant biological activities, including anticancer and antimicrobial effects. rsc.orgrsc.org For example, spiro[pyrrolidine-3,3′-oxindoles] are a well-known class of bioactive compounds. mdpi.com The introduction of a cyclopropane (B1198618) ring at the C-3 position has been shown to be crucial for anti-HIV activity in one series of oxindole derivatives. ua.es
Another strategy involves the introduction of a 3-hydroxy group. The 3-substituted-3-hydroxy-2-oxindole scaffold is found in several natural products and is a key target in drug discovery. juniperpublishers.com In a study of monoamine oxidase (MAO) inhibitors, the 3-hydroxy group was found to be an essential feature for potent MAO-A inhibitory activity. nih.gov
The size and nature of the substituents at C-3 are also important. In a study of progesterone (B1679170) receptor antagonists, 3,3-dimethyl oxindole derivatives showed higher biological activity than their mono-methylated counterparts, indicating that a quaternary carbon at C-3 can be beneficial. ua.es
In the development of potent anticancer agents, various linkers between aromatic rings have been explored. acs.org For example, replacing a carbonyl linker with a cyanoimine linkage resulted in promising activity, although it also introduced metabolic liabilities. acs.org In another study, extending an amino linker between a pyrimidine and a phenyl group by an ethylene (B1197577) unit led to a loss of activity, demonstrating the sensitivity of the biological target to linker length. nih.gov
The type of linkage is also crucial. The use of an oxime linkage between a polyamide core and an aromatic group was found to enhance the potency of the compounds. caltech.edu The linker's properties, such as its ability to be cleaved under specific biological conditions (e.g., by enzymes or at low pH), are a key consideration in the design of prodrugs and antibody-drug conjugates (ADCs). symeres.com The stability and flexibility of non-cleavable linkers are also carefully optimized to ensure that the molecule can adopt the correct conformation to bind to its target. symeres.com
Investigating Modifications at the C-3 Position of the Oxindole Core
Development of Pharmacophore Models for this compound Chemotypes
The development of pharmacophore models is a crucial step in understanding the structure-activity relationships (SAR) of a particular chemical scaffold and in guiding the design of new, more potent analogues. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. wikipedia.orgmdpi.com For the this compound chemotype, pharmacophore modeling has been instrumental in identifying key structural features responsible for their biological activities.
Pharmacophore models are typically generated using either ligand-based or structure-based approaches. nih.gov Ligand-based methods derive a common-feature pharmacophore from a set of active compounds, while structure-based methods utilize the three-dimensional structure of the target protein to define the key interaction points. mdpi.comnih.gov
Research into the this compound scaffold has led to the development of several pharmacophore models for various biological targets. These models typically highlight the importance of specific features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups, as well as their spatial relationships.
For instance, in the context of developing antagonists for the Galanin Gal3 receptor, a pharmacophore model was developed based on the potent antagonist 1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one. researchgate.net This model was crucial in the design of new analogues with improved properties. researchgate.net The essential features identified in such models often include:
An aromatic ring system corresponding to the oxindole core.
A hydrogen bond acceptor, typically the carbonyl group of the oxindole ring.
A hydrophobic feature, often associated with the phenylimino moiety.
Additional features such as hydrogen bond donors or other aromatic rings, depending on the specific substitutions on the core structure.
The development and validation of these pharmacophore models are critical for their predictive power. ijrpr.com Validation is often performed by screening a database of known active and inactive compounds to assess the model's ability to distinguish between them. nih.gov
The following table summarizes key pharmacophoric features identified in studies of this compound analogues and related structures.
| Feature | Description | Role in Binding |
| Aromatic Ring | The oxindole core and the phenyl ring of the phenylimino group. | Engages in π-π stacking or hydrophobic interactions with the receptor. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the oxindole ring. | Forms hydrogen bonds with donor groups in the receptor binding site. |
| Hydrogen Bond Donor | N-H group of the oxindole ring (if unsubstituted). | Can form hydrogen bonds with acceptor groups in the receptor. |
| Hydrophobic Group | Substituents on the phenyl rings. | Occupies hydrophobic pockets within the binding site, enhancing affinity. |
Detailed research findings have further elucidated the specific requirements for activity. For example, studies on spiro[pyrrolidinyl-3,3'-oxindole] derivatives, which share the oxindole core, identified a pharmacophore model for 5-HT6 receptor antagonists. This model included a positive ionizable portion, hydrophobic sites, and a hydrogen bond acceptor feature. mdpi.com The introduction of a phenylsulfonyl moiety was found to be beneficial for affinity. mdpi.com
In another study focusing on galanin Gal3 receptor antagonists, the starting point was 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one. researchgate.net The subsequent development of amino-substituted analogues aimed to improve aqueous solubility while maintaining high affinity. The resulting pharmacophore model guided the synthesis of potent analogues. researchgate.net
The table below presents data from a study on spiro[pyrrolidine-3,3'-oxindole] derivatives, highlighting the impact of substitutions on the 2'-phenyl ring on the binding affinity for serotonin (B10506) receptors.
| Compound | Substitution on 2'-Phenyl Ring | 5-HT1A Ki (µM) | 5-HT2A Ki (µM) | 5-HT6 Ki (µM) | 5-HT7 Ki (µM) |
| 6 | 3-Fluoro | >10 | >10 | 1.2 | >10 |
| 7 | 3,4-Dichloro | >10 | >10 | 0.8 | >10 |
| 9 | 3,4-Dimethoxy | >10 | >10 | 0.9 | >10 |
| 10 | 3-Hydroxy-4-methoxy | >10 | >10 | 0.7 | >10 |
Data sourced from a study on spiro[pyrrolidine-3,3'-oxindole] derivatives as 5-HT6 receptor ligands. mdpi.com
These findings underscore the utility of pharmacophore models in rational drug design, enabling the targeted synthesis of novel this compound analogues with enhanced biological activity.
Biological Activities and Potential Therapeutic Relevance of 3 Phenylimino Oxindole Derivatives
Research into Anticancer Activity
The quest for novel and effective anticancer agents has led researchers to explore the potential of various heterocyclic compounds, with 3-(phenylimino)oxindole (B1418124) derivatives showing considerable promise. Their ability to inhibit the growth of cancer cells and the diverse mechanisms through which they exert their effects make them a focal point of cancer research.
Inhibition of Cellular Proliferation in Cancer Cell Lines
A significant body of research has demonstrated that this compound derivatives can effectively inhibit the proliferation of various human cancer cell lines. cancer.govsci-hub.se These synthetic compounds often exhibit dose-dependent cytotoxic effects, meaning their ability to kill cancer cells increases with concentration. tocris.com For instance, a series of 3-arylimine-2-oxindole derivatives were synthesized and evaluated for their antiproliferative activities, with several compounds showing greater than 50% inhibition of cancer cell proliferation at a concentration of 50 µM. frontiersin.org
The structural features of these derivatives play a crucial role in their antiproliferative potency. Studies have shown that the type and position of substituents on both the oxindole (B195798) ring and the phenyl ring can dramatically influence their activity. For example, the introduction of halogen atoms, which are electron-withdrawing groups, at the C5 position of the indolin-2-one core has been found to produce some of the most potent compounds in certain series. tocris.commedkoo.com This highlights the potential for targeted chemical modifications to enhance the anticancer effects of this class of molecules.
Differential Sensitivity Across Various Cancer Cell Lines (e.g., HeLa, HT-29, MCF-7)
Research has revealed that this compound derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. This differential sensitivity is a key area of investigation, as it can provide insights into the compounds' mechanisms of action and potential therapeutic applications for specific types of cancer. The most commonly studied cell lines include HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). nih.gov
In one study, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were tested against HeLa cells, with all synthesized compounds producing a dose-dependent inhibition of cell growth. tocris.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were found to be in the micromolar range, with some derivatives showing potency comparable to the established anticancer drug Cisplatin. tocris.com
Similarly, when evaluated against HT-29 and MCF-7 cell lines, certain 3-phenyliminoindole-2-one derivatives displayed moderate to potent cytotoxic activity. nih.gov For example, one 5,7-dichloro substituted derivative showed high antiproliferative activity against the HT-29 cell line. frontiersin.org In contrast, some derivatives may show high potency against one cell line but be less effective against another, underscoring the importance of broad-spectrum screening in the drug discovery process. nih.govijbs.com
Table 1: Cytotoxic Activity of Selected this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Source(s) |
|---|---|---|---|
| Compound Vg | MCF-7 | 27.2 | nih.gov |
| Compound Vg | HT-29 | 61.9 | nih.gov |
| 5-halo substituted derivatives (general) | HeLa | 10.64 - 33.62 | tocris.com |
| Riluzole Derivative 4a | HeLa | 7.76 | ijbs.com |
| Riluzole Derivative 4a | MCF-7 | 7.72 | ijbs.com |
| Halogenated spirooxindole 48l | HeLa | 0.71 | researchgate.net |
Mechanistic Insights into Apoptotic Pathway Modulation
Beyond simply inhibiting cell growth, a crucial aspect of anticancer drug research is understanding the mechanism by which these compounds induce cell death. Many this compound derivatives have been found to trigger apoptosis, or programmed cell death, a key process for eliminating cancerous cells.
The induction of apoptosis often involves the modulation of key regulatory proteins. researchgate.net For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards death. ijbs.com The activation of the tumor suppressor protein p53 is another critical mechanism; its activation can halt the cell cycle and initiate apoptosis. Furthermore, the activation of caspases, a family of protease enzymes that execute the apoptotic process, has been observed following treatment with these compounds. Some oxindole derivatives have been found to cause cell cycle arrest, often at the G1/S or G2/M phase, which prevents cancer cells from replicating their DNA and dividing.
Enzyme Inhibition Research
The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes that are critical for the progression of various diseases, including cancer and neurodegenerative disorders.
Kinase Enzyme Inhibition (e.g., Src Kinase, VEGFR-2, TAK1, PAK4)
Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways regulating growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-substituted oxindole scaffold, including 3-iminooxindoles, has been identified as a "privileged scaffold" for developing multi-kinase inhibitors.
Src Kinase: Src is a non-receptor tyrosine kinase involved in signal transduction pathways that are critical to cell survival and proliferation. frontiersin.org Several novel 3-arylimine-2-oxindole derivatives have been synthesized and shown to exhibit inhibitory activity against Src kinase, with some compounds displaying IC50 values in the low micromolar range. frontiersin.org
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Numerous oxindole-based compounds have been developed as potent inhibitors of VEGFR-2. Some dispiropyrrolodinyl-oxindoles have demonstrated promising dual inhibitory properties against both breast cancer proliferation and VEGFR-2 kinase activity.
TAK1: Transforming growth factor-β-activating kinase 1 (TAK1) is another kinase implicated in cancer cell signaling. Several series of oxindole analogues have been screened for their ability to inhibit TAK1, with one potent compound showing an IC50 of 8.9 nM in a biochemical assay.
PAK4: P21-activated kinase 4 (PAK4) is overexpressed in multiple tumors and plays a role in cancer cell proliferation, migration, and invasion. medkoo.com Diverse oxindole frameworks, including 3-iminooxindoles, have shown inhibitory potential against PAK4, highlighting another avenue for the anticancer activity of this compound class. tocris.com
Table 2: Kinase Inhibition by Selected Oxindole Derivatives
| Compound Class/ID | Target Kinase | Inhibition (IC50) | Source(s) |
|---|---|---|---|
| 3-arylimine-2-oxindole (b11) | Src Kinase | 5.3 µM | frontiersin.org |
| Dispiropyrrolodinyl-oxindole (Analog 18) | VEGFR-2 | Dual inhibitor | |
| Dispiropyrrolodinyl-oxindole (Analog 21) | VEGFR-2 | Dual inhibitor | |
| Oxindole Analogue (10) | TAK1 | 8.9 nM | |
| 2-oxoindole derivative (6f) | VEGFR-2 | 7.49 nM |
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. Interestingly, some this compound derivatives have been investigated for their potential as cholinesterase inhibitors.
Research has shown that certain oxindole-based compounds can exhibit dual inhibitory activity, targeting both AChE and BChE. For example, a series of dispiropyrrolodinyl-oxindoles were designed and synthesized, with several compounds exhibiting dual-targeted cholinesterase inhibitory properties comparable to the standard drug donepezil. In some series of derivatives, a preference for inhibiting BChE over AChE has been observed. This selectivity is noteworthy, as BChE levels are known to increase in the brains of Alzheimer's patients, making it an important therapeutic target. The ability of some of these compounds to act as dual inhibitors of both cancer-related kinases and cholinesterases presents an intriguing prospect for developing therapies for patients suffering from both cancer and cognitive impairments.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway and a significant target in immunotherapy, particularly for cancer treatment. nih.govmdpi.com The inhibition of IDO1 can counteract immune suppression, a mechanism often exploited by tumors. nih.govfrontiersin.org
Research has shown that 3-substituted oxindole derivatives can act as moderate inhibitors of the human IDO1 enzyme. nih.gov Optimization of these derivatives has led to the discovery of potent and competitive inhibitors of IDO1 with respect to its natural substrate, L-tryptophan. nih.gov Specifically, certain C3-substituted oxindoles have demonstrated significant inhibitory activity. nih.gov For instance, the 2-bromo substituted phenylimino derivative of isatin (B1672199) was identified as a stronger IDO1 inhibitor compared to other tested phenylimino compounds, highlighting that halogen substitution on the aryl ring plays a vital role in the inhibitory activity. nih.gov
Further studies have identified compounds with IC50 values in the low-micromolar and even nanomolar range, indicating strong inhibitory potential. nih.govmdpi.com These potent compounds have also shown selectivity for IDO1 over the related enzyme, tryptophan 2,3-dioxygenase (TDO). nih.gov The structural simplicity and potent inhibitory action of these 3-substituted oxindoles make them attractive candidates for further development as immunotherapeutic agents. nih.gov
| Compound Type | Key Findings | IC50 Values | Reference |
| C3-Substituted Oxindoles | Moderate to potent competitive inhibitors of IDO1. | 0.19 to 0.62 µM | nih.gov |
| 2-Bromo Phenylimino Isatin Derivative | Stronger IDO1 inhibition compared to other phenylimino derivatives. | 1.24 µM | nih.gov |
| Spiro-oxindole Analogues | Exhibited significant IDO1 inhibitory activity. | 7.9 µM | mdpi.com |
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. nih.govfrontiersin.org Isatin, a precursor to this compound, has been identified as a competitive MAO-B inhibitor. ajol.info
Studies on 3-hydroxy-3-phenacyloxindole (B183172) analogues of isatin revealed them to be potent and selective inhibitors of MAO-A. nih.gov The presence of a 3-hydroxy group was found to be essential for potent MAO-A inhibitory activity. nih.gov One particular derivative, 1-benzyl-3-hydroxy-3-(4'-hydroxyphenacyl)oxindole, displayed very high MAO-A inhibitory activity with an IC50 value in the nanomolar range and good selectivity over MAO-B. nih.gov Kinetic studies have shown that these compounds can exhibit competitive inhibition against both MAO-A and MAO-B. nih.gov
| Compound | Target | IC50 Value | Selectivity Index (SI) | Inhibition Type | Reference |
| 1-Benzyl-3-hydroxy-3-(4'-hydroxyphenacyl)oxindole | MAO-A | 0.009 ± 0.001 µM | 60.44 | Competitive | nih.gov |
| 1-Benzyl-3-hydroxy-3-(4'-bromophenacyl)oxindole | MAO-B | Not specified | Not specified | Competitive | nih.gov |
Antiglycation Activity Studies
Glycation is a non-enzymatic reaction that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. nih.gov Oxindole derivatives have been investigated for their ability to inhibit this process. researchgate.net
A study on various oxindole derivatives demonstrated a range of antiglycation activity. researchgate.net The most active compound in this series, 3-[(3-chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, showed an IC50 value of 150.4 ± 2.5 µM, which was more potent than the standard inhibitor, rutin. researchgate.net This suggests that the oxindole scaffold is a promising starting point for the development of antiglycation agents.
In a separate study, 5-arylidene 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one derivatives were synthesized and evaluated for their inhibitory activity on human serum albumin glycation. nih.govacs.org One compound, 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, showed potent inhibition of the formation of initial, intermediary, and final glycation products. nih.govacs.org At a concentration of 400 μg/mL, this compound exhibited a maximum inhibition of 42.73%. nih.govacs.org
| Compound | Activity | IC50 / % Inhibition | Reference |
| 3-[(3-Chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one | Antiglycation | 150.4 ± 2.5 µM | researchgate.net |
| 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one | HSA Glycation Inhibition | 42.73% at 400 µg/mL | nih.govacs.org |
| Rutin (Standard) | Antiglycation | 294.5 ± 1.50 µM | researchgate.net |
Other Enzyme Target Inhibition (e.g., α-glucosidase, Tyrosinase)
α-Glucosidase Inhibition
Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov A series of 3,3-di(indolyl)indolin-2-ones demonstrated higher α-glucosidase inhibitory activities compared to the standard drug acarbose. researchgate.netnih.gov For example, one derivative showed a favorable α-glucosidase inhibition of 67 ± 13% compared to acarbose's 19 ± 5%. researchgate.netnih.gov Similarly, 5-fluoro-2-oxindole derivatives have been synthesized and shown to have potent α-glucosidase inhibitory activity, with some compounds being 10-15 times more active than acarbose. frontiersin.org
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation. researchgate.netnih.gov Oxindole-based chalcones have been designed and synthesized as inhibitors of both the monophenolase and diphenolase activities of tyrosinase. researchgate.net One such chalcone, bearing a 4-hydroxy-3-methoxybenzylidene moiety, exhibited significant activity against tyrosinase with IC50 values of 63.37 µM and 59.71 µM for monophenolase and diphenolase activity, respectively. researchgate.net
| Enzyme Target | Compound Class | Key Findings | IC50 / % Inhibition | Reference |
| α-Glucosidase | 3,3-di(indolyl)indolin-2-ones | Higher inhibition than acarbose. | 67 ± 13% | researchgate.netnih.gov |
| α-Glucosidase | 5-fluoro-2-oxindole derivatives | 10-15 fold higher activity than acarbose. | IC50: 35.83 - 56.87 µM | frontiersin.org |
| Tyrosinase | Oxindole-based chalcones | Significant inhibition of monophenolase and diphenolase activity. | IC50: 63.37 µM (monophenolase), 59.71 µM (diphenolase) | researchgate.net |
Antimicrobial Efficacy Investigations
The antimicrobial properties of this compound and its derivatives have been explored against a range of pathogenic bacteria and fungi.
Antibacterial Activity Profiles
Rhenium(I) tricarbonyl complexes of 3-(phenylimino)indole-2-one have demonstrated selective and potent antibacterial activity. researchgate.net These complexes showed higher zones of inhibition against tested bacteria than the standard antibiotic tetracycline. researchgate.net One complex was particularly active against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1.25 μg/mL. researchgate.net The complexes displayed a broad spectrum of activity, with different complexes being effective against Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, spirooxindole derivatives have been synthesized and evaluated for their antibacterial activity against clinically isolated resistant strains of both Gram-positive and Gram-negative bacteria. tandfonline.com
| Compound Type | Bacterial Strain | Activity | MIC / Inhibition Zone | Reference |
| Rhenium(I) tricarbonyl complexes | Pseudomonas aeruginosa | Potent | 1.25 µg/mL | researchgate.net |
| Rhenium(I) tricarbonyl complexes | Various Gram-positive and Gram-negative bacteria | Broad-spectrum, higher than tetracycline | Not specified | researchgate.net |
Antifungal Activity Profiles
While some derivatives of this compound have shown antibacterial effects, their antifungal activity appears to be more variable. In one study, rhenium carbonyl complexes of 3-(phenylimino)indole-2-one were found to be inactive against the tested fungi. researchgate.net
However, other studies have reported antifungal properties for different oxindole derivatives. For instance, isatin derivatives are known to possess antifungal activities. ajol.info A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and showed moderate to excellent in vitro antifungal activities against five plant pathogenic fungi. mdpi.com Notably, some of these compounds displayed remarkable and broad-spectrum antifungal activities, comparable or even superior to commercial fungicides. mdpi.com One derivative, in particular, demonstrated excellent activity against Rhizoctonia solani with an EC50 of 3.44 mg/L. mdpi.com
| Compound Type | Fungal Strain(s) | Activity | EC50 / Result | Reference |
| Rhenium(I) tricarbonyl complexes | Aspergillus niger, Trichoderma viride, Penicillium citrinum | Inactive | Inactive | researchgate.net |
| 3-Indolyl-3-hydroxy oxindole derivatives | Five plant pathogenic fungi | Moderate to excellent | EC50: 3.44 mg/L against R. solani for one derivative | mdpi.com |
Antiviral Activity Research (e.g., Human Immunodeficiency Virus-1 Inhibition)
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. nih.gov Derivatives of this compound have shown promise in this area, particularly against the Human Immunodeficiency Virus-1 (HIV-1). researchgate.netmdpi.com
Inhibition of Viral Replication Cycle Stages
The life cycle of a virus involves several stages, including entry into the host cell, replication of its genetic material, and assembly of new viral particles. atsu.edu Interrupting any of these stages can effectively halt the infection. Research has shown that certain 3-oxindole derivatives can inhibit the HIV-1 replication cycle. nih.govmdpi.comnih.gov
A study on novel 3-oxindole-2-carboxylates found that their inhibitory effect on HIV-1 infection corresponded with their ability to disrupt the viral replication cycle. nih.govmdpi.com For instance, the compound methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (a 3-oxindole derivative) demonstrated a potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37, indicating it is more toxic to the virus than to host cells. mdpi.comnih.gov
| Compound | IC50 (μM) for HIV-1 Inhibition | Reference |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate | 0.4578 | mdpi.comnih.gov |
| Ethyl (E)-2-(3-chloroallyl)-4-methyl-3-oxindole-2-carboxylate | 13.685 | mdpi.com |
| Methyl (E)-2-(3-chloroallyl)-5,7-dimethyl-3-oxindole-2-carboxylate | 1.276 | mdpi.com |
Targeting Specific Viral Processes (e.g., Tat-mediated Transcription)
A key process in HIV-1 replication is Tat-mediated transcription. The viral protein Tat is crucial for activating the transcription of the viral genome. oncotarget.com Targeting the interaction between Tat and a specific viral RNA element known as the trans-activation response element (TAR) is an attractive strategy for developing anti-HIV-1 drugs. semanticscholar.org
Studies have shown that some 3-oxindole derivatives can specifically inhibit this process. mdpi.comnih.gov These compounds were found to block Tat-mediated viral transcription from the HIV-1 Long Terminal Repeat (LTR) promoter, without affecting other viral processes like reverse transcription or integration. mdpi.comnih.gov For example, a novel molecule was identified that prevented the interaction between Tat and TAR RNA, leading to efficient inhibition of Tat-induced HIV-1 transcription and viral replication. semanticscholar.org
The inhibitory concentrations for Tat-mediated transcription for some 3-oxindole-2-carboxylates are detailed in the table below:
| Compound | IC50 (μM) for Tat-mediated Transcription Inhibition | Reference |
| Ethyl (E)-2-(3-chloroallyl)-4-methyl-3-oxindole-2-carboxylate | 9.53 | nih.gov |
| Methyl (E)-2-(3-chloroallyl)-5,7-dimethyl-3-oxindole-2-carboxylate | 2.85 | nih.gov |
Neuroprotective and Neurodegenerative Disease Research Potential
Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of structure and function of neurons. Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key factor in this process. nih.govmdpi.com
Suppression of Oxidative Stress-Induced Neuronal Cell Death
Research has explored the potential of this compound derivatives in protecting neurons from oxidative stress-induced death. nih.gov Studies have shown that these compounds can suppress neuronal cell death caused by oxidative stress. jst.go.jp
For instance, a hybrid molecule combining the oxindole skeleton with the antioxidant curcumin, known as GIF-2165X-G1, exhibited potent neuroprotective activity. nih.gov This compound was found to have ferrous ion chelating activity and could induce an antioxidant response. nih.gov In mouse models of Parkinson's disease, intrastriatal injection of GIF-2165X-G1 was shown to alleviate motor deficits and prevent the loss of dopaminergic neurons by suppressing oxidative stress. nih.gov
Exploratory Studies for Alzheimer's Disease Therapeutics
Alzheimer's disease is a major focus of drug development, with many therapies in clinical trials. nih.gov One of the hallmarks of Alzheimer's is the accumulation of amyloid-β plaques, which contribute to oxidative stress and neuronal damage. mdpi.com
Derivatives of this compound are being investigated for their potential as Alzheimer's therapeutics. researchgate.net Glycogen (B147801) synthase kinase 3β (GSK-3β) is a key target for Alzheimer's disease treatment, and some 3-arylidene-2-oxindole derivatives have been identified as potent inhibitors of this enzyme. nih.gov One such compound, with an IC50 of 4.19 nM against GSK-3β, has shown promising results in animal models, improving glucose tolerance. nih.gov
Diverse Biological Activities (e.g., Antirheumatoid Arthritis)
Beyond their antiviral and neuroprotective potential, this compound derivatives have demonstrated a range of other biological activities. researchgate.net These include potential applications in treating rheumatoid arthritis, a chronic inflammatory disorder. researchgate.nethopkinsarthritis.org
Research into 3-(4-aminophenyl)-coumarin derivatives, which are structurally related to 3-phenylimino)oxindoles, has shown their potential as anti-inflammatory agents for rheumatoid arthritis. nih.gov One compound, in particular, demonstrated a strong inhibitory effect on the proliferation of fibroblast-like synoviocytes, which play a key role in the joint destruction seen in rheumatoid arthritis. nih.gov This compound was also found to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov The anti-inflammatory mechanism appears to involve the inhibition of the NF-κB and MAPKs signaling pathways. nih.gov
Elucidation of Molecular Mechanisms and Biological Targets
The therapeutic potential of this compound derivatives is intrinsically linked to their interaction with specific biological molecules and the subsequent modulation of critical cellular pathways. Research has illuminated a multi-targeted profile for this class of compounds, primarily revolving around the inhibition of key enzymes involved in cell cycle regulation and signal transduction, as well as the induction of programmed cell death, or apoptosis.
A significant body of work has identified various protein kinases as primary targets. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold have been shown to competitively inhibit these enzymes at their ATP-binding sites, thereby blocking downstream signaling pathways essential for tumor growth and survival. auhs.edubeilstein-journals.org
Furthermore, these compounds have been demonstrated to trigger apoptosis through various intrinsic and extrinsic pathways. This includes the activation of key executioner proteins like caspases and the modulation of the p53 tumor suppressor pathway. nih.gov By either directly activating pro-apoptotic proteins or inhibiting their suppressors, these derivatives can effectively induce self-destruction in cancer cells. nih.govacs.orgrsc.org
Enzyme Inhibition
Detailed enzymatic assays have pinpointed several specific kinases and other enzymes that are potently inhibited by this compound derivatives.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a pivotal regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. Certain 3-arylidene-2-oxindole derivatives have been investigated for their CDK2 inhibitory potential. Notably, a derivative known as compound 6f, which features an N-4-fluorobenzyl-2-oxindole moiety, demonstrated inhibitory activity against the CDK2 enzyme comparable to the established drug sunitinib.
Src Kinase: As a non-receptor protein tyrosine kinase, c-Src plays a critical role in signaling pathways that control cell proliferation and survival. auhs.edu Its overexpression is linked to several cancers. A number of 3-arylimine-2-oxindole derivatives have been synthesized and evaluated for their ability to inhibit Src kinase. auhs.edu Compound b11 emerged as a particularly potent inhibitor, with an IC50 value of 5.3 µM. auhs.edu The mechanism of action for these inhibitors is believed to be competitive, targeting the ATP binding site of the enzyme. auhs.edu
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. nih.gov By catabolizing the amino acid L-tryptophan, it helps tumors evade the immune system. Phenylimino derivatives of isatin have been explored as IDO1 inhibitors. nih.gov Among these, the 2-bromo substituted phenylimino derivative of isatin (compound 19 ) displayed significant IDO1 inhibitory activity with an IC50 value of 1.24 μM, highlighting the role of halogen substitutions in enhancing potency. nih.gov
Receptor Tyrosine Kinases (VEGF-R2, FGF-R1, PDGF-Rβ): A series of 3-substituted indolin-2-ones were developed as specific inhibitors of receptor tyrosine kinases associated with growth factor receptors crucial for angiogenesis, such as VEGF-R2, FGF-R1, and PDGF-Rβ. acs.org This indicates a potential mechanism for these compounds to inhibit the formation of new blood vessels that supply tumors. acs.org
Table 1: Inhibition of Key Enzymes by this compound Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Value | Reference |
| Compound 6f | CDK2 | Activity comparable to the reference drug sunitinib. | Not specified | |
| Compound b11 | Src Kinase | Potent inhibitory activity. | 5.3 µM | auhs.edu |
| Compound 19 (2-Br phenylimino isatin) | IDO1 | Strongest inhibitor among tested phenylimino compounds. | 1.24 µM | nih.gov |
| 3-substituted indolin-2-ones | VEGF-R2, FGF-R1, PDGF-Rβ | Potent inactivation of receptor kinases. | 4 nM - 80 nM | acs.org |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism contributing to the anticancer effects of this compound derivatives is their ability to induce apoptosis and halt the cell division cycle in cancer cells.
p53 Pathway Activation: The tumor suppressor protein p53 is a master regulator of cell fate. A novel copper (II) complex of (E)-1-methyl-3-(phenylimino)indolin-2-one was found to activate and stabilize the p53 protein. nih.gov This activation led to the increased expression of p53 target genes, including MDM2, p21/CDKN1A (which causes cell cycle arrest), and PUMA (a potent pro-apoptotic protein). nih.gov The induction of PUMA is a key step in initiating programmed cell death. nih.gov
MDM2 Inhibition: Some spirooxindole derivatives act as inhibitors of the Murine Double Minute 2 (MDM2) protein. rsc.org MDM2 targets p53 for degradation; therefore, inhibiting MDM2 leads to an accumulation of p53, which in turn enhances apoptotic activity. rsc.org
Caspase Activation and Bcl-2 Family Modulation: Caspases are a family of proteases that execute the process of apoptosis. Studies on related pyrazole-indole hybrids showed that active compounds like 7a and 7b induced apoptosis by significantly increasing the levels of executor caspase-3. acs.org They also modulated the balance of the Bcl-2 protein family, which regulates mitochondrial-mediated apoptosis. acs.org
Cell Cycle Arrest: Flow cytometric analysis has revealed that certain potent derivatives can arrest the cell cycle at the G2/M phase, preventing the cells from proceeding to mitosis and ultimately leading to apoptosis.
Table 2: Molecular Mechanisms in Apoptosis and Cell Cycle Regulation
| Compound/Derivative Class | Molecular Target/Process | Observed Effect | Reference |
| (E)-1-methyl-3-(phenylimino)indolin-2-one Cu(II) complex | p53 Protein | Activation and stabilization of p53. | nih.gov |
| (E)-1-methyl-3-(phenylimino)indolin-2-one Cu(II) complex | PUMA, p21/CDKN1A | Upregulation of gene expression. | nih.gov |
| Spirooxindole derivatives | MDM2 | Inhibition of MDM2, leading to p53 accumulation. | rsc.org |
| Compounds 7a and 7b (pyrazole-indole hybrids) | Caspase-3 | Activation and increased levels. | acs.org |
| 2H-chromene-based hydrazones | Cell Cycle | Arrest at the G2/M phase. |
Computational Chemistry and Molecular Modeling Approaches in 3 Phenylimino Oxindole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-(phenylimino)oxindole (B1418124). These calculations allow for a detailed exploration of the molecule's electronic structure and reactivity, which are key determinants of its chemical behavior and biological function.
Elucidation of Electronic Properties
The electronic properties of this compound derivatives have been extensively studied to understand their stability and reactivity. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. For instance, a study on (E)-5-nitro-3-(phenylimino)indolin-2-one calculated the energy gap to be 2.806 eV. researchgate.net In another investigation focusing on (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, DFT calculations were used to probe its geometrical characteristics and electronic properties in various solvents. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used to investigate charge delocalization and intramolecular interactions. In a derivative of this compound, NBO analysis revealed a strong delocalization within a phenyl ring, indicated by a high stabilization energy of 223.09 kcal/mol for a π* to π* transition. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic and nucleophilic sites, providing a visual representation of the charge distribution and predicting regions of the molecule likely to engage in intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of this compound Derivatives
| Compound | Method/Basis Set | Property | Calculated Value |
| (E)-5-nitro-3-(phenylimino)indolin-2-one | DFT | Energy Gap | 2.806 eV |
| (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one | WB97XD/6–311++G(d,p) | NBO E(2) | 223.09 kcal/mol |
Conformational Landscape Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Computational methods are employed to explore the conformational landscape of this compound derivatives to identify the most stable, low-energy conformers. nih.gov Solution-state analyses and DFT calculations performed on a dimer of N-Boc-3-phenyl-2-oxindole revealed that the σ-bond connecting the two units is labile. researchgate.net Solid-state analysis of this meso-dimer suggested that weak C-H/O and C-H/π interactions play a cooperative role in lowering the ground state energy of the synclinal conformation. researchgate.net This detailed understanding of conformational preferences is crucial, as only specific conformers may fit into the binding pocket of a biological target. nih.govmdpi.com
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govajol.info It is a cornerstone in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing hypotheses about the molecular basis of a drug's action. mdpi.comnih.gov
Prediction of Ligand-Protein Binding Interactions
Molecular docking studies have successfully predicted the binding interactions of this compound derivatives with various protein targets. These studies reveal the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and steric or hydrophobic interactions. For example, docking of a 2-Br substituted phenylimino derivative of isatin (B1672199) into the active site of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) helped to rationalize its inhibitory activity. nih.gov Similarly, a nitro-substituted derivative was shown to have interactions with amino acids in the 4R5Y protein structure. researchgate.net In another study, spirooxindole derivatives were predicted to interact with the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). mdpi.com
Estimation of Binding Affinities and Modes of Action
A key output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-protein interaction. walisongo.ac.idnih.gov Lower binding energy values typically indicate a more stable and potent ligand-protein complex. walisongo.ac.id
For instance, molecular docking analyses of potent oxindole (B195798) inhibitors against the IDO1 enzyme revealed interaction energies ranging from –142.33 to –153.18 kJ mol⁻¹. nih.gov These studies also suggested a competitive mode of inhibition with respect to the enzyme's natural substrate, L-Tryptophan. nih.gov In a separate study, a nitro-derivative of this compound exhibited high binding affinities of −9.90 kcal/mol and −10.10 kcal/mol with its target. researchgate.net Furthermore, a substituted spirooxindole derivative showed a substantial binding affinity (ΔG) of -6.55 Kcal/mol with EGFR. mdpi.com
Identification of Predicted Biological Receptors and Target Sites
Computational studies have been instrumental in identifying potential biological targets for this compound and its analogs. By docking these compounds against various known protein structures, researchers can prioritize targets for further experimental validation. One of the most prominent predicted targets for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in cancer. nih.govwalisongo.ac.id Other identified potential targets include various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Specifically, kinases such as PIM1, Cyclin-dependent kinases (CDK), and Glycogen (B147801) synthase kinase-β (GSK-β) have been suggested as targets. researchgate.net Additionally, receptors like the 5-HT7 serotonin (B10506) receptor, EGFR, and CD44 have been identified as potential binding partners for structurally related oxindole scaffolds. mdpi.comnih.gov
Table 2: Predicted Biological Targets and Binding Affinities for this compound and Related Derivatives
| Compound/Derivative Class | Predicted Biological Target | Binding Affinity/Interaction Energy |
| Potent Oxindole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) (PDB: 2D0T) | -142.33 to -153.18 kJ mol⁻¹ |
| (E)-5-nitro-3-(phenylimino)indolin-2-one | Protein (PDB: 4R5Y) | -9.90 to -10.10 kcal/mol |
| Substituted Spirooxindole (4a) | Epidermal Growth Factor Receptor (EGFR) (PDB: 1M17) | -6.55 Kcal/mol (ΔG) |
| Substituted Spirooxindole (4a) | CD44 | -6.65 Kcal/mol (ΔG) |
| Spiro[pyrrolidine-3,3'-oxindoles] | 5-HT7 Receptor | Low nanomolar |
In Silico Rational Design and Virtual Screening for Novel Analogues
The rational design and virtual screening of novel analogues of this compound have become pivotal in the quest for more potent and selective therapeutic agents. These computational techniques allow for the high-throughput screening of large compound libraries and the targeted design of molecules with improved pharmacological profiles, thereby accelerating the drug discovery process.
In silico approaches in the study of this compound and its derivatives often begin with the identification of a biological target. For instance, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, has been a focus for inhibitors based on the oxindole scaffold. nih.gov Researchers have hypothesized that the oxindole core can mimic the indole (B1671886) ring of the natural substrate, L-tryptophan, and thereby inhibit the enzyme. nih.gov
Molecular docking is a fundamental tool used to predict the binding orientation and affinity of a ligand to its target protein. In the context of this compound analogues, docking studies have been instrumental in understanding their interaction with the active site of target enzymes. For example, studies on a series of C3-substituted oxindoles, including phenylimino derivatives, have been conducted to explore their inhibitory activity against the human IDO1 enzyme. nih.gov These studies help to rationalize the structure-activity relationships (SAR) observed in experimental assays.
Virtual screening campaigns often employ pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. For oxindole derivatives, pharmacophore-based screening has been used to identify new potential inhibitors from large chemical databases. japsonline.commdpi.com This approach, combined with molecular docking, helps to filter and prioritize compounds for synthesis and biological evaluation. mdpi.com
The outcomes of these computational studies are often presented in terms of docking scores, binding energies, and predicted inhibitory constants (Ki). These metrics provide a quantitative measure of the predicted ligand-target interaction and are crucial for ranking potential drug candidates. For instance, molecular docking studies on various oxindole derivatives have been performed to assess their potential as inhibitors for targets such as the main protease of COVID-19 and various kinases. nih.govresearchgate.net
The following tables summarize key findings from computational studies on this compound analogues and related derivatives, showcasing the data generated through in silico rational design and virtual screening.
Table 1: Molecular Docking Scores of Selected Oxindole Derivatives against COVID-19 Main Protease
| Compound ID | MolDock Score | Rerank Score |
| OD-4 | -138.084 | -97.243 |
| OD-9 | -137.915 | -98.342 |
| OD-16 | -143.109 | -103.221 |
| OD-22 | -147.265 | -106.883 |
This table is generated based on data from a study on the in silico docking of oxindole derivatives against the main protease of COVID-19. nih.gov
Table 2: IDO1 Inhibitory Activity of Phenylimino Derivatives of Isatin
| Compound Number | R | IC50 (μM) |
| 17 | H | >10 |
| 18 | 4-F | >10 |
| 19 | 4-Cl | >10 |
This table is based on data from a study on oxindole derivatives as inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. nih.gov The phenylimino derivatives showed moderate to low activity in this particular study.
Table 3: Computationally Investigated Phenothiazine (B1677639) Derivatives with a Phenylimino Moiety
| Compound ID | Docking Score |
| 4a | -8.7 |
| 4b | -9.2 |
| 4c | -9.5 |
| 4d | -9.8 |
| 4e | -10.2 |
| 4f | -9.4 |
| 4g | -9.9 |
| 4h | -9.6 |
| 4i | -9.1 |
| 4j | -8.9 |
This table presents the docking scores of a series of phenothiazine derivatives containing a phenylimino group, evaluated for their potential anti-anxiety activity. dntb.gov.ua
The integration of computational chemistry and molecular modeling has proven to be an indispensable strategy in the development of novel this compound analogues. By providing insights into molecular interactions and predicting biological activities, these in silico methods guide the efficient design and discovery of new therapeutic candidates.
Advanced Research Directions and Future Perspectives for 3 Phenylimino Oxindole
Development of Multi-Targeted Ligands and Hybrid Molecules
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has highlighted the limitations of the "one-target, one-drug" paradigm. nih.gov This has led to a growing focus on the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govacs.org The MTDL approach can offer enhanced therapeutic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. nih.govresearchgate.net
The 3-(phenylimino)oxindole (B1418124) framework is an attractive starting point for designing such agents through pharmacophore hybridization. This strategy involves combining the oxindole (B195798) core with other known pharmacophores to create hybrid molecules with a dual or multi-action profile. nih.gov
Key research findings in this area include:
Pyrazole-Indole Hybrids: Researchers have synthesized novel hybrids by combining pyrazole (B372694) and oxindole moieties. For instance, 5-(1-ethyl-2-oxoindolin-3-ylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide represents a class of molecules designed to integrate the pharmacological properties of both heterocyclic systems. acs.org
Oxindole-Triazole Hybrids: A series of 3-sulfenylated oxindole linked 1,2,3-triazole hybrids has been synthesized and evaluated for antimicrobial properties. researchgate.net This approach leverages the well-documented biological activities of the triazole ring system. researchgate.net
Hybrids for Anticancer Activity: In one study, the 2-oxindole nucleus was modified by attaching an α-bromoacryloyl moiety, a Michael acceptor, to create hybrid molecules with potent antiproliferative activity against various cancer cell lines. nih.gov The most active compounds in this series induced apoptosis through the mitochondrial pathway, demonstrating the potential of this hybridization strategy. nih.gov
The design of MTDLs is a rational approach that can involve linking, fusing, or merging different pharmacophoric units onto the this compound scaffold. researchgate.net This strategy holds significant promise for developing next-generation therapeutics for complex diseases. nih.govnih.gov
Exploration of Novel Oxindole-Imine Scaffold Architectures
To expand the chemical space and improve drug-like properties, researchers are actively exploring architectural modifications of the fundamental this compound scaffold. This involves moving from relatively planar structures to more complex, three-dimensional conformations and creating entirely new fused-ring systems.
A prominent area of exploration is the synthesis of spirooxindoles . These compounds feature a common spiro-carbon atom at the C3 position of the oxindole ring, creating diverse and rigid three-dimensional structures. nih.govsemanticscholar.org The synthesis of spirooxindoles can be achieved through various methods, including multicomponent reactions and cycloaddition reactions. nih.gov
One notable development involved modifying the initial spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold to a more chemically stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one architecture to create inhibitors of the MDM2–p53 protein-protein interaction. acs.orgacs.org This change addressed issues of epimerization while maintaining the necessary orientation of key substituents to bind to the target protein. acs.orgacs.org
Further architectural explorations include:
Fused Heterocyclic Systems: Research has focused on synthesizing novel polycyclic systems where the oxindole core is fused with other rings. Examples include the synthesis of spiropyrazoline-oxindoles and spiro[indoline-3,4′-pyrans]. nih.govresearchgate.net
3,3-Disubstituted Oxindoles: Methods have been developed for the synthesis of 3,3-disubstituted oxindoles, moving beyond the imine linkage to introduce other functional groups at the C3 position, thereby creating new classes of molecules with potential anti-proliferative activity. researchgate.net
Analogs of Natural Products: New oxindoles have been synthesized as analogs of the natural product 3,3′-bis(indolyl)oxindole, demonstrating how inspiration from nature can drive the development of novel architectures. tubitak.gov.tr
These architectural innovations are crucial for discovering compounds with novel mechanisms of action and improved pharmacokinetic profiles. acs.orgmdpi.com
Strategies for Enhancing Biological Potency and Selectivity
A central goal in medicinal chemistry is the optimization of lead compounds to enhance their biological potency and selectivity towards the desired target. For this compound derivatives, several strategies based on structure-activity relationship (SAR) studies have proven effective.
Substitution on the Phenyl and Oxindole Rings: The introduction of various substituents on both the phenyl ring of the imino group and the oxindole core plays a critical role in modulating biological activity. Halogen substitution has been shown to be particularly important.
In a study on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a 2-Bromo substituted phenylimino derivative of isatin (B1672199) showed stronger inhibitory activity (IC₅₀ = 1.24 μM) compared to other phenylimino compounds. nih.gov This suggests that halogen substitution on the aryl ring is a key factor for IDO1 inhibition. nih.gov
Similarly, studies on 3-arylidene-2-oxindole derivatives as glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors found that specific substitution patterns could lead to highly potent compounds, with one derivative exhibiting an IC₅₀ of 4.19 nM. nih.gov
Research on antidepressant agents revealed that the presence of a bromo atom on the phenyl ring of oxindole derivatives was critical for their activity. nih.gov
Restricting Conformational Flexibility: The rotation around the C3-position of the oxindole ring can influence how the molecule binds to its target. nih.gov Restricting this rotation through structural modifications is a viable strategy for improving efficacy. The synthesis of derivatives with fixed conformations, such as certain spirocyclic systems, can lock the molecule into a bioactive conformation, enhancing its potency. nih.gov
The table below summarizes key findings on how specific structural modifications impact the biological activity of 3-phenylimino)oxindole and related derivatives.
| Compound/Derivative Class | Target/Activity | Modification | Result (IC₅₀) | Reference |
| Phenylimino derivative of isatin | IDO1 Inhibition | 2-Bromo substitution on phenyl ring | 1.24 µM | nih.gov |
| 3-Arylimine-2-oxindoles | Src Kinase Inhibition | Specific substitution (compound b11) | 5.3 µM | auhs.edu |
| 3-Arylidene-2-oxindoles | GSK-3β Inhibition | Specific substitution (compound 3a) | 4.19 nM | nih.gov |
| 3-substituted oxindoles | Antiglycation | 3-Chlorophenyl substitution | 150.4 ± 2.5 µM | researchgate.net |
These strategies, guided by SAR data, allow for the rational design of second-generation compounds with significantly improved therapeutic potential.
Interdisciplinary Applications in Chemical Biology and Biosynthetic Pathway Studies
Beyond their direct therapeutic potential, potent and selective this compound derivatives serve as valuable tools in chemical biology. These small molecules, often referred to as "chemical probes," can be used to interrogate complex biological processes, validate new drug targets, and dissect cellular pathways. oicr.on.canih.gov
Probing Enzyme Function: Potent oxindole derivatives have been identified as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Such compounds are attractive tools for investigating the function of IDO1 and its role in the kynurenine (B1673888) pathway, which is implicated in immune suppression in cancer and other diseases. nih.gov Similarly, oxindole analogs have been used to study the enzyme activity of G6PD and 6PGD, providing insights into their mechanisms of activation and inhibition. tubitak.gov.tr
Dissecting Viral Mechanisms: A series of novel 3-oxindole derivatives were found to inhibit HIV-1 infection. nih.gov Mechanistic studies revealed that these compounds act by specifically inhibiting Tat-mediated viral transcription, rather than targeting reverse transcriptase. nih.gov This finding not only identifies a new scaffold for anti-HIV drug development but also provides a chemical tool to study the specifics of HIV-1 transcription. nih.gov
Target Validation: The development of a selective inhibitor for a specific protein target is a critical step in validating that target for drug discovery. oicr.on.ca By using a well-characterized this compound-based probe, researchers can confidently link the modulation of a specific protein to a cellular phenotype, such as cancer cell death or reduced inflammation. This helps to build the case for initiating a full-fledged drug discovery program against that target.
The application of these compounds as chemical probes creates a synergistic relationship between chemistry and biology, where synthetic chemistry provides the tools to ask fundamental biological questions, and the biological insights gained can, in turn, guide the design of more effective therapeutic agents.
Q & A
Basic: What are the standard synthesis protocols for 3-(Phenylimino)oxindole, and how are reaction yields optimized?
Answer:
this compound is synthesized by reacting isothiocyanate derivatives with aniline in ethanol under reflux conditions, followed by recrystallization to obtain pure crystals . Key parameters include solvent choice (e.g., ethanol for high solubility), stoichiometric ratios (1:1 for isothiocyanate and aniline), and temperature control (reflux at ~78°C). Yield optimization involves monitoring reaction completion via TLC, adjusting pH during crystallization, and using slow cooling to enhance crystal purity. Post-synthesis characterization via NMR and IR confirms structural integrity .
Advanced: How can researchers resolve contradictions in crystallographic data when refining the molecular structure of this compound?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths or torsion angles) require rigorous refinement using software like SHELXL. For example, in the reported structure (orthorhombic space group Pna2₁), hydrogen atoms on carbon are placed geometrically (C–H = 0.93 Å), while amine hydrogens are located via difference Fourier maps and refined isotropically with distance restraints (N–H = 0.86 Å) . Disordered regions or overlapping electron density may necessitate constraints or alternative refinement models. Cross-validation with independent datasets and comparison to related phenylimino-oxindole derivatives can resolve ambiguities .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- X-ray diffraction (XRD): Determines crystal system (orthorhombic), unit cell parameters (a = 20.1647 Å, b = 5.0223 Å, c = 21.8791 Å), and hydrogen-bonding networks (e.g., N–H⋯O chains along the a-axis) .
- NMR spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and imino group connectivity.
- IR spectroscopy: Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H bending modes near 1600 cm⁻¹ .
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Variable substitution: Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the phenyl ring to assess electronic effects on bioactivity .
Biological assays: Test derivatives against target enzymes (e.g., IDO1) or bacterial strains using dose-response curves and IC₅₀ calculations. For example, bromo-substituted analogs showed enhanced antibacterial activity in disc diffusion assays .
Computational modeling: Perform docking studies to correlate substituent positions with binding affinity to active sites (e.g., using AutoDock Vina) .
Basic: What frameworks are recommended for formulating research questions on this compound’s pharmacological potential?
Answer:
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- FINER: "Is this compound a novel inhibitor of inflammatory cytokines in macrophages?"
- PICO: "In in vitro macrophage models (P), does this compound (I) compared to dexamethasone (C) reduce TNF-α secretion (O)?" .
Advanced: What strategies mitigate reproducibility issues in synthesizing this compound?
Answer:
- Detailed protocols: Document reaction conditions (e.g., degassing solvents to prevent oxidation) and purification steps (e.g., recrystallization solvent ratios).
- Data sharing: Include raw crystallographic data (e.g., CIF files) and refinement parameters (R-factor = 0.034, wR = 0.118) in supplementary materials .
- Cross-lab validation: Collaborate with independent labs to replicate synthesis and characterization using identical starting materials .
Basic: How should researchers handle raw data discrepancies in bioactivity studies of this compound derivatives?
Answer:
- Statistical analysis: Apply ANOVA or t-tests to assess significance of outliers in triplicate experiments.
- Method validation: Re-run assays under controlled conditions (e.g., fixed cell passage number, consistent reagent batches).
- Error reporting: Quantify uncertainties (e.g., SEM) and disclose limitations (e.g., solvent interference in absorbance readings) .
Advanced: What computational tools are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
- Molecular dynamics (MD): Simulate solvent interactions (e.g., ethanol) to optimize crystallization conditions.
- QSAR modeling: Relate substituent electronegativity to bioactivity using partial least squares regression .
Basic: What ethical guidelines apply when publishing crystallographic data for this compound?
Answer:
- Data integrity: Report all refinement parameters (e.g., S = 1.10, Z = 8) and avoid selective omission of disordered regions.
- Citation ethics: Acknowledge software (e.g., Bruker APEXII) and institutional support (e.g., Mohammed V University) .
- Copyright compliance: Share data under CC-BY-SA 3.0 licenses when applicable .
Advanced: How can researchers design a milestone-driven project to explore this compound’s semiconductor potential?
Answer:
Objective 1: Synthesize halogenated analogs (e.g., chloro-substituted) to enhance electron mobility.
Milestone 1: Characterize thin-film morphology via AFM and XRD (target: electron mobility > 0.1 cm²/V·s).
Milestone 2: Test device performance in OTFTs under inert conditions (N₂ glovebox) to prevent oxidation .
Risk mitigation: Allocate tasks to specialists (e.g., synthetic chemists for synthesis, material scientists for device fabrication) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
